molecular formula C10H11F4N B2675591 2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-amine CAS No. 1226867-02-2

2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-amine

Cat. No.: B2675591
CAS No.: 1226867-02-2
M. Wt: 221.199
InChI Key: MDNXBDTVWFHVAC-UHFFFAOYSA-N
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Description

2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-amine is a substituted amphetamine derivative with a fluorinated aromatic ring. Its structural features include:

  • Molecular Formula: C₁₀H₁₁F₄N
  • SMILES: CC(C)(C1=CC(=C(C=C1)F)C(F)(F)F)N
  • InChI Key: MDNXBDTVWFHVAC-UHFFFAOYSA-N
  • IUPAC Name: this compound .

The compound contains a trifluoromethyl (-CF₃) group at the meta position and a fluorine atom at the para position on the phenyl ring, attached to a propan-2-amine backbone. This substitution pattern confers unique electronic and steric properties, making it distinct from related arylalkylamines.

Properties

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F4N/c1-9(2,15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNXBDTVWFHVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)F)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluoro-3-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The benzaldehyde is subjected to reductive amination using an appropriate amine, such as isopropylamine, in the presence of a reducing agent like sodium cyanoborohydride. This step results in the formation of the desired amine product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antidepressant and Neuropharmacological Potential

Research indicates that compounds with trifluoromethyl groups can enhance the potency of drugs targeting neurotransmitter systems. Specifically, 2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-amine has been studied for its interaction with serotonin and dopamine receptors, which are crucial for mood regulation.

Key Findings:

  • Serotonin Receptor Affinity : The trifluoromethyl substitution increases the affinity for serotonin transporters, promoting serotonin uptake inhibition .
  • Dopamine Receptor Interaction : Similar compounds have shown potential as partial agonists at dopamine receptors, suggesting therapeutic applications in treating substance use disorders .

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. For instance, derivatives of amino alcohols containing trifluoromethyl groups exhibited significant growth inhibitory effects against various cancer cell lines.

Case Study:

  • Study on Growth Inhibition : A study reported IC50 values as low as 2.20 μM against aggressive cancer types, indicating a promising avenue for further research into anticancer therapies .

Material Science

The unique properties imparted by the trifluoromethyl group enhance the stability and reactivity of this compound, making it valuable in the synthesis of specialty chemicals and materials.

Synthesis of Complex Organic Molecules

The compound serves as a building block in organic synthesis, facilitating the creation of more complex structures through various chemical reactions such as oxidation and substitution.

Reaction TypeDescription
OxidationConverts to ketones or aldehydes
ReductionForms amines or alcohols
SubstitutionProduces substituted aromatic compounds

Mechanism of Action

The mechanism of action of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluoro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their molecular features, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Substituents Physical Form LogP (if reported) Reference
2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-amine C₁₀H₁₁F₄N 221.2 4-F, 3-CF₃ Free base -
2-[3-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride C₁₀H₁₃ClF₃N 239.67 3-CF₃ Hydrochloride -
2-[4-(Trifluoromethyl)phenyl]propan-2-amine C₁₀H₁₂F₃N 203.2 4-CF₃ Free base ~2.0*
2-(2-Fluorophenyl)propan-2-amine C₉H₁₂FN 153.2 2-F Free base -
1-[2-(Trifluoromethyl)phenyl]propan-2-amine C₁₀H₁₂F₃N 203.2 2-CF₃ Free base -
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine C₁₁H₁₆FN 181.25 3-F, 4-CH₃ Free base -

Key Differences and Implications

Substituent Position: The main compound has dual electron-withdrawing groups (4-F and 3-CF₃), which increase lipophilicity compared to analogues with single substituents (e.g., 2-[4-(trifluoromethyl)phenyl]propan-2-amine ).

Hydrochloride Salts :

  • Hydrochloride derivatives (e.g., 2-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride ) show higher aqueous solubility, making them preferable for pharmaceutical formulations.

Methyl and Trifluoromethyl Groups :

  • Compounds with methyl groups (e.g., 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine ) demonstrate increased steric bulk, which may hinder receptor binding compared to trifluoromethyl-substituted analogues.

LogP Variations: The trifluoromethyl group significantly elevates LogP (lipophilicity) compared to non-fluorinated analogues. For instance, 2-[4-(trifluoromethyl)phenyl]propan-2-amine has a reported LogP of ~2.0 , whereas non-CF₃ compounds like 2-(2-fluorophenyl)propan-2-amine likely have lower values.

Biological Activity

2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-amine, also known by its CAS number 1226867-02-2, is an organic compound notable for its unique fluorinated structure, which enhances its biological activity. This article explores the compound's biological properties, including its mechanisms of action, potential applications in medicine, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Fluorine and trifluoromethyl groups : These substituents significantly influence the compound's chemical behavior and biological interactions.
  • Molecular formula : C10H11F4N
  • Molecular weight : 223.20 g/mol

The presence of electronegative fluorine atoms contributes to its metabolic stability and lipophilicity, enhancing membrane permeability.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The fluorinated groups increase binding affinity, potentially leading to modulation of enzyme activities or receptor functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including cyclooxygenase (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways.
  • Receptor Binding : Its structure allows for effective binding to neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Biological Activity and Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Enzyme Inhibition Studies

Research indicates that this compound exhibits moderate inhibitory effects on COX enzymes and lipoxygenases. For instance:

  • COX-2 Inhibition : The compound demonstrated IC50 values indicating effective inhibition, contributing to anti-inflammatory effects.
  • Lipoxygenase Activity : Similar inhibition patterns were observed with LOX enzymes, further supporting its role in modulating inflammatory responses .

Cytotoxicity Assessments

In vitro studies have evaluated the cytotoxic effects against cancer cell lines:

  • Breast Cancer (MCF-7) : The compound showed promising cytotoxicity with IC50 values indicating significant cell growth inhibition.
  • Hek293 Cells : Lower cytotoxicity was observed compared to cancer cell lines, suggesting selectivity in targeting malignant cells .

Case Studies

  • Anti-inflammatory Applications : A study demonstrated that compounds similar to this compound effectively reduced inflammation markers in animal models, indicating potential therapeutic use in inflammatory diseases.
  • Neuropharmacological Potential : Investigations into the compound's effects on neurotransmitter receptors revealed potential applications in treating neurodegenerative diseases due to its ability to penetrate the blood-brain barrier effectively.

Data Summary Table

Biological ActivityObservationsIC50 Values
COX InhibitionModerate inhibitionVaries by study
Lipoxygenase InhibitionModerate inhibitionVaries by study
Cytotoxicity (MCF-7)Significant growth inhibition~10 μM
Cytotoxicity (Hek293)Lower selectivity>50 μM

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